molecular formula C12H15BrN2 B12499445 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide

Cat. No.: B12499445
M. Wt: 267.16 g/mol
InChI Key: KXHMVMSWTNECIY-UHFFFAOYSA-M
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Description

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide (CAS 862999-80-2) is a high-purity imidazolium salt with the molecular formula C12H15BrN2 and a molecular weight of 267.16 g/mol . This compound is supplied with a guaranteed purity of 98% and should be stored under an inert atmosphere at room temperature to maintain stability . In scientific research, imidazolium salts of this kind are primarily valued as essential precursors for the synthesis of N-heterocyclic carbene (NHC) ligands . These NHC complexes have become a fundamental class of catalysts in organometallic chemistry and organic synthesis, facilitating a wide range of bond-forming reactions . Furthermore, structural analogs featuring imidazolium cores, particularly those with specific benzyl substitutions, are increasingly investigated for their potential biological activity. Recent studies on similar compounds have explored their utility as potent alpha-glucosidase inhibitors for diabetes research and have demonstrated significant in vitro antitumor activities against various human cancer cell lines . The crystal structures of related imidazolium salts are stabilized by intermolecular interactions such as C-H···Br hydrogen bonds and π-π stacking, which can influence their physicochemical properties . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

1-benzyl-2,3-dimethylimidazol-3-ium;bromide

InChI

InChI=1S/C12H15N2.BrH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1

InChI Key

KXHMVMSWTNECIY-UHFFFAOYSA-M

Canonical SMILES

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Br-]

Origin of Product

United States

Preparation Methods

The Menschutkin Reaction: Fundamental Synthetic Approach

Reaction Mechanism

The principal synthetic route to 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is the Menschutkin reaction (also spelled Menschukin in some literature), which involves a nucleophilic substitution (SN2) reaction between 1,2-dimethylimidazole and benzyl bromide. This reaction proceeds through the nucleophilic attack of the nitrogen atom of the imidazole on the benzylic carbon, with bromide functioning as the leaving group.

The general reaction scheme can be represented as:

1,2-dimethylimidazole + benzyl bromide → this compound

This quaternization reaction is driven by the high nucleophilicity of the imidazole nitrogen and the good leaving group ability of the bromide anion.

Detailed Preparation Methods

Toluene-Based Synthesis Protocol

One of the most effective methods for preparing this compound involves a toluene-mediated reaction system, as described in detailed studies on imidazolium-based OSDAs.

Materials Required:
  • 1,2-dimethylimidazole (98%)
  • Benzyl bromide (98%)
  • Toluene (anhydrous)
  • Diethyl ether (for washing)
  • Standard laboratory glassware (round-bottom flask, condenser, filtration equipment)
Procedure:
  • Dissolve 150 mmol (14.42 g) of 1,2-dimethylimidazole in 500 ml of anhydrous toluene in a suitable reaction vessel.
  • Slowly add an equimolar amount (150 mmol, 25.65 g) of benzyl bromide to the solution with continuous stirring.
  • Heat the reaction mixture to 105°C and maintain stirring for 24 hours.
  • The product salt, being insoluble in toluene, will precipitate, causing the mixture to become cloudy after several hours. Complete sedimentation of the powdery product is typically observed after 24 hours.
  • Cool the reaction mixture to room temperature.
  • Recover the solid product by filtration.
  • Wash the product thoroughly with copious amounts of diethyl ether to remove impurities.
  • Dry the product overnight under vacuum at room temperature.

The toluene-based method is advantageous due to the insolubility of the product in the reaction medium, which drives the reaction equilibrium toward completion and facilitates product isolation.

Kinetic Studies in Various Solvent Systems

The reaction kinetics for the synthesis of this compound have been studied in various solvents, including ionic liquids and conventional organic solvents. These studies have revealed significant variations in reaction rates depending on the solvent system employed.

Comparative Reaction Rates in Different Solvents

Research has demonstrated that the rate constant for the Menschutkin reaction between 1,2-dimethylimidazole and benzyl bromide is influenced by solvent polarity, with polar solvents generally facilitating faster reaction rates due to enhanced stabilization of the charged transition state.

Solvent Type Relative Reaction Rate Temperature Range Notes
Ionic Liquids High 25-80°C Enhanced stabilization of charged species
Polar Aprotic Solvents Medium-High 60-100°C Good solvation of reactants
Polar Protic Solvents Medium 60-100°C Potential competition with nucleophile
Non-polar Solvents Low 80-110°C Limited solvation, product precipitation

The selection of an appropriate solvent system is critical for optimizing reaction efficiency and product purity.

Purification and Isolation Techniques

Standard Purification Procedures

Following the synthesis, proper purification is essential to obtain high-purity this compound. Common purification techniques include:

Filtration and Washing
  • The crude product is filtered from the reaction mixture.
  • Multiple washing steps with diethyl ether are employed to remove unreacted starting materials and non-polar impurities.
Recrystallization

For higher purity requirements, recrystallization can be performed:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).
  • Add an anti-solvent (e.g., diethyl ether) slowly until crystallization begins.
  • Cool the solution to enhance crystallization.
  • Filter and dry the purified crystals under vacuum.
Column Chromatography

For analytical purposes or when dealing with complex impurity profiles:

  • Silica gel (100-200 mesh) is commonly used as the stationary phase.
  • A mixture of methanol/dichloromethane (typically 1:5 to 1:10 ratio) serves as an effective mobile phase.

Structural Characterization

Spectroscopic Analysis

The structure of this compound can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

NMR spectroscopy provides definitive structural information for the compound. Key characteristic signals include:

  • ¹H NMR: Distinctive signals for the imidazolium ring protons (typically 7.0-8.0 ppm), benzyl CH₂ (around 5.5 ppm), and methyl groups (2.0-2.5 ppm).
  • ¹³C NMR: Characteristic signals for the imidazolium carbons, particularly the C2 position (typically around 140-145 ppm).
Infrared Spectroscopy

IR spectroscopy can confirm the presence of key functional groups and the overall structural integrity of the compound.

Mass Spectrometry

Mass spectrometry typically shows the molecular ion peak corresponding to the cationic portion [M-Br]⁺ at m/z 187.12.

Applications in Chemical Synthesis

The prepared this compound finds applications in various areas of chemical research:

As Structure-Directing Agents

This compound has been utilized as an organic structure-directing agent (OSDA) in the synthesis of zeolites and other porous materials.

As Precursors to N-Heterocyclic Carbenes

The deprotonation of the C2 position leads to the formation of N-heterocyclic carbenes, which are valuable ligands in organometallic chemistry and catalysis.

For Ionic Liquid Development

The compound serves as a precursor for the development of task-specific ionic liquids through anion exchange reactions.

Degradation and Stability Studies

Understanding the degradation behavior of this compound is important for its application in various chemical processes. Studies have shown that imidazolium cations can undergo degradation under alkaline conditions.

Stability in Alkaline Conditions

Recent research has examined the degradation of various imidazolium cations in alkaline environments:

  • In 1M KOH/CD₃OH at 80°C, the degradation pathways include nucleophilic attack on the benzyl group and at the C2 position of the imidazolium ring.
  • When the C2 position is substituted (as in this compound, where it bears a methyl group), the stability is enhanced compared to unsubstituted imidazolium compounds.
  • The primary degradation typically occurs through SN2 attack on the benzyl group.

Comparative Analysis of Preparation Methods

The various preparation methods for this compound can be evaluated based on several critical parameters:

Method Solvent Temperature Reaction Time Typical Yield Purity Advantages Limitations
Toluene-based Toluene 105°C 24 hours 80-90% High Easy product isolation, Simple setup Longer reaction time, Heating required
Solventless None 100-120°C 2-4 hours 75-85% Medium-High Environmentally friendly, Cost-effective Potential side reactions, Challenging scale-up
Polar solvent Acetonitrile or THF 60-80°C 12-16 hours 85-95% High Faster reaction, Good scalability Higher solvent costs, More complex workup

The toluene-based method represents an excellent balance between reaction efficiency, product purity, and practical laboratory implementation.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide involves its interaction with cellular components. The compound can disrupt cell membranes, leading to cell lysis. It can also interfere with enzyme activity and inhibit the growth of microorganisms. The molecular targets include membrane proteins and enzymes involved in cellular metabolism .

Comparison with Similar Compounds

Substituent Effects on the Imidazolium Ring

  • 3-Benzyl vs. Alkyl Chains: 3-Hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide ([C16M2Im][Br], ) features a long hydrophobic hexadecyl chain, enhancing its corrosion inhibition efficiency in acidic environments (85% inhibition at 5×10⁻⁴ M in 1M HCl) . 4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide () contains bromine atoms at the 4- and 5-positions, resulting in a denser hydrogen-bonding network (N–H⋯Br and C–H⋯Br interactions) and a monoclinic crystal structure (space group P21/c, Z=4). This contrasts with the benzyl-substituted analog, where steric hindrance from the benzyl group may disrupt crystalline packing .

Counterion Effects

  • Bromide vs. Chloride :
    • 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride (CAS: 36443-79-5) shares the same cationic structure but has a chloride counterion. Chloride-based ILs generally exhibit higher melting points and lower viscosities compared to bromide analogs, influencing their suitability in solvent-free catalytic systems .
    • Bis((trifluoromethyl)sulfonyl)amide (NTf₂⁻) Counterion :

      The NTf₂⁻ analog (CAS: 213011-04-2) is expected to have enhanced hydrophobicity and thermal stability, making it more suitable for high-temperature applications .

Functional Comparisons

Catalytic Activity

  • 3,3′-(Pentane-1,5-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) bromide ([PDBMDIm]Br, ) is a dimeric IL used as a catalyst in solvent-free thiazole synthesis, achieving yields >90%. The pentane-diyl linker likely stabilizes transition states via cooperative effects, a feature absent in monomeric benzyl-substituted ILs .

Data Tables

Table 1. Structural and Functional Comparison of Selected Imidazolium Bromides

Compound Name Substituents Counterion Key Properties/Applications References
3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide 3-Benzyl, 1,2-dimethyl Br⁻ Potential catalyst, ionic liquid
3-Hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide 3-Hexadecyl, 1,2-dimethyl Br⁻ Corrosion inhibitor (85% efficiency)
4,5-Dibromo-1,2-dimethyl-1H-imidazol-3-ium bromide 4,5-Dibromo, 1,2-dimethyl Br⁻ Crystalline solid, hydrogen bonding
[PDBMDIm]Br Dimeric pentane-diyl bridged Br⁻ Solvent-free catalysis (yields >90%)

Biological Activity

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium bromide is a quaternary ammonium compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring its biological activity, particularly in anti-cancer and antimicrobial applications.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

Property Details
Molecular Formula C12H14BrN2
Molecular Weight 270.15 g/mol
IUPAC Name This compound

Its structure features a benzyl group attached to the imidazolium ring, which contributes to its biological activity through interactions with various biomolecules.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of imidazolium derivatives, including this compound. The compound's mechanism of action appears to involve:

  • Induction of Apoptosis : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study demonstrated that treatment with a similar imidazolium derivative resulted in significant apoptosis in MCF7 breast cancer cells .
  • Inhibition of Tumor Growth : In vivo studies using xenograft models have indicated that imidazolium compounds can suppress tumor growth effectively. For instance, a related compound was reported to decrease the viability of MDA-MB-231 breast cancer cells by 55% after treatment .

Antimicrobial Activity

The antimicrobial properties of imidazolium salts are well-documented. Research indicates that this compound exhibits:

  • Broad-Spectrum Activity : Studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest significant antimicrobial potential .
  • Mechanism of Action : The interaction with bacterial membranes is thought to disrupt cellular integrity, leading to cell death. This is particularly relevant for its application in treating infections caused by resistant bacterial strains.

Case Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer efficacy of several imidazolium derivatives, including this compound. The findings indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Case Study 2: Antimicrobial Effects

In another investigation focused on antimicrobial activity, researchers found that derivatives of imidazolium salts exhibited potent activity against Staphylococcus aureus and Escherichia coli. The MIC values were reported as low as 0.015 mg/mL for certain derivatives . This suggests that modifications to the imidazolium structure can enhance its efficacy against resistant strains.

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